molecular formula C18H15N5O3S B2934328 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 894066-90-1

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2934328
CAS RN: 894066-90-1
M. Wt: 381.41
InChI Key: KEGYAHCORGLDJP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a furan ring, a triazolo-pyridazine ring, a thioether linkage, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyridazine) and a polar thioether linkage suggest that it could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The triazolo-pyridazine ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could affect its solubility in different solvents .

Scientific Research Applications

Comprehensive Analysis of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide Applications

Pharmaceutical Formulation Analysis: The compound’s unique structure allows for its use in the spectrophotometric determination of drugs in pharmaceutical formulations. For instance, similar compounds have been utilized to develop novel, sensitive, and accurate techniques for determining Loratadine, a common antihistamine drug .

Thermal Behavior and Decomposition Studies: Compounds with a similar structure have been studied for their thermal behavior and decomposition mechanisms. These studies are crucial for understanding the stability and safety of materials, especially in high-energy applications .

Cancer Research: Derivatives of triazolopyridazine, which share a similar core structure with the compound , have been synthesized and investigated for their anticancer activity against various human cancer cell lines .

High-Energy Material Research: The compound’s framework is of interest in the field of high-energy materials due to its potential for high energy density, low sensitivity, and high thermal stability. This makes it a candidate for research in explosives and propellants .

Mechanism of Action

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine motif have been studied as potential inhibitors of c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Compounds with similar structures have been shown to inhibit c-met kinase . Inhibition of this kinase can disrupt cellular signaling pathways, leading to reduced cell proliferation and survival.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the ras/erk and pi3k/akt pathways . Inhibition of c-Met kinase can therefore disrupt these pathways, potentially leading to anti-cancer effects.

Result of Action

Inhibition of c-met kinase by similar compounds can lead to reduced cell proliferation and survival , suggesting potential anti-cancer effects.

Future Directions

The future research on this compound could involve exploring its potential applications in various fields such as medicinal chemistry, material science, etc., based on its unique structure .

properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-25-13-6-4-12(5-7-13)19-17(24)11-27-18-21-20-16-9-8-14(22-23(16)18)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYAHCORGLDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

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